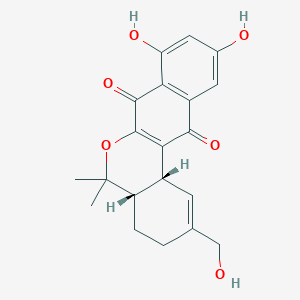

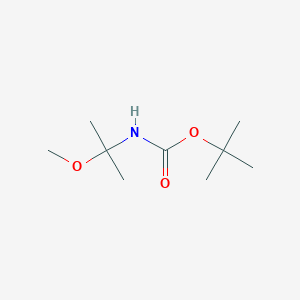

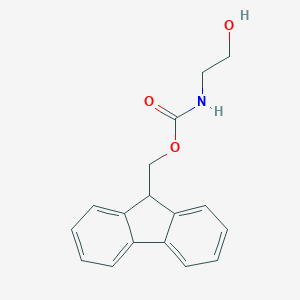

![molecular formula C19H14O7 B143464 [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate CAS No. 1105697-83-3](/img/structure/B143464.png)

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate is a chromone derivative that has been extensively studied due to its potential use in a variety of areas. Chromones are derivatives of the chemical chromone, which is a type of flavonoid. Flavonoids are a type of natural product found in a variety of plants, and have been studied for their potential therapeutic applications. Chromones are some of the most studied flavonoids due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, or 4-AOHC, is a chromone derivative that has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Genistein is known to regulate signaling pathways and microRNAs in different types of cancers . It has shown anti-cancer, anti-inflammatory, and anti-oxidant properties . Genistein has been analyzed for its anti-cancer effects and is currently in various phases of clinical trials .

Regulation of Cellular Pathways

Genistein is involved in the regulation of key biological processes, including those in different types of cancer . It modulates various signaling pathways both at transcription and translation levels .

MicroRNA Regulation

Genistein has been found to regulate various microRNAs in different types of cancer . MicroRNAs play a crucial role in the regulation of gene expression and are often deregulated in cancer .

Nano-formulations

The application of nano-formulations to increase the efficiency of genistein is being explored . This could potentially enhance its bioavailability and therapeutic efficacy .

Anti-inflammatory Properties

Genistein has potent anti-inflammatory effects. It has been shown to decrease the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells .

Inhibition of Key Enzymes

Genistein has been found to inhibit several key enzymes, including cell cycle regulation, tyrosine kinases, DNA topoisomerases, and telomerase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can potentially suppress tumor growth .

Wirkmechanismus

4’,5-Di-O-acetyl Genistein, also known as [4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate, is a derivative of Genistein . Genistein is a major isoflavone found in soy and soy-based food products . This compound has drawn the attention of the scientific community due to its potential beneficial effects on grave human diseases, such as cancer .

Target of Action

Genistein’s primary targets include various cellular components involved in the regulation of cell cycle, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These targets play a crucial role in cell growth, proliferation, and survival .

Mode of Action

Genistein interacts with its targets to induce apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . For instance, it has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells .

Biochemical Pathways

Genistein affects several biochemical pathways. It inhibits cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis . These pathways are critical for cell growth, proliferation, and survival . The inhibition of these pathways can lead to the prevention of tumor development, metastasis, and enhanced cell survival .

Result of Action

The result of Genistein’s action at the molecular and cellular level includes the induction of apoptosis, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . These effects can lead to the prevention of tumor development and metastasis, and enhanced cell survival .

Action Environment

The action of 4’,5-Di-O-acetyl Genistein can be influenced by various environmental factors. For instance, the consumption of isoflavones like Genistein is several folds higher in Asian countries compared to western countries . This could potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSZMILWBHUEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',5-Di-O-acetyl Genistein | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)